2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone
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Overview
Description
2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone is a synthetic organic compound characterized by its unique structure, which includes two dithiocyanato groups and a p-tolylimino group attached to a cyclohexa-2,5-dienone ring
Preparation Methods
The synthesis of 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone typically involves the reaction of 2,6-dithiocyanato-4-hydroxycyclohexa-2,5-dienone with p-toluidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Chemical Reactions Analysis
2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding amine derivatives.
Substitution: The dithiocyanato groups can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone exerts its effects is not fully understood. it is believed that the compound interacts with cellular components, leading to the disruption of essential biological processes. For example, its antifungal activity is thought to result from the inhibition of cell wall synthesis in fungi, leading to cell lysis and death .
Comparison with Similar Compounds
2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone can be compared with other similar compounds, such as:
2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone: This compound also exhibits antifungal activity but differs in its substitution pattern, which affects its reactivity and biological activity.
2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone: This compound has similar structural features but contains chlorine atoms instead of dithiocyanato groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dithiocyanato groups, which provide distinct reactivity and potential for further functionalization.
Properties
IUPAC Name |
[3-(4-methylphenyl)imino-6-oxo-5-thiocyanatocyclohexa-1,4-dien-1-yl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c1-10-2-4-11(5-3-10)18-12-6-13(20-8-16)15(19)14(7-12)21-9-17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLIPUJCMCGCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)SC#N)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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